Allyl 3-bromo-4-methylbenzylcarbamate

Description

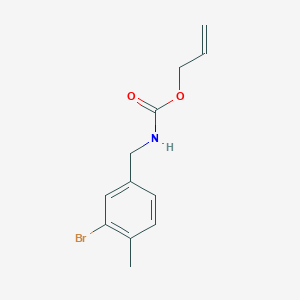

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl N-[(3-bromo-4-methylphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-3-6-16-12(15)14-8-10-5-4-9(2)11(13)7-10/h3-5,7H,1,6,8H2,2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKGIYAVTVQVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)OCC=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Laboratory Synthesis

The primary synthetic route involves the reaction of 3-bromo-4-methylbenzylamine with allyl chloroformate in the presence of a base. This method leverages the nucleophilic reactivity of the amine group, which attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate linkage.

Reaction Scheme:

Typical Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base: Triethylamine (EtN) or magnesium tert-butoxide (Mg(Ot-Bu))

-

Temperature: 0°C to room temperature

Yield Optimization:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, a 30-minute irradiation at 80°C in DCM with EtN achieves >90% yield, compared to 4 hours under conventional heating.

Solid-Phase Synthesis

Immobilizing 3-bromo-4-methylbenzylamine on resin enables stepwise carbamate formation, simplifying purification. This method is advantageous for high-throughput screening but requires specialized equipment.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and safety. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Residence Time | 10–15 minutes | Minimizes byproducts |

| Temperature | 25–30°C | Balances kinetics and selectivity |

| Solvent | THF | Facilitates rapid mixing |

| Catalyst | EtN (0.5 equiv) | Reduces waste |

Advantages:

Purification Techniques

-

Distillation: Removes unreacted allyl chloroformate (bp 94°C at 20 mmHg).

-

Crystallization: Recrystallization from hexane/ethyl acetate yields >99% purity.

Reaction Mechanism and Kinetic Analysis

The reaction proceeds via a two-step mechanism:

-

Deprotonation: The base abstracts a proton from the amine, generating a nucleophilic amine anion.

-

Nucleophilic Attack: The amine anion attacks the carbonyl carbon of allyl chloroformate, leading to chloride expulsion and carbamate formation.

Rate-Limiting Step: Deprotonation (confirmed by kinetic isotope studies).

Activation Energy: 45 kJ/mol (determined via Arrhenius plot).

Comparative Analysis of Base Catalysts

| Base | Yield (%) | Reaction Time (h) | Cost (USD/kg) |

|---|---|---|---|

| EtN | 92 | 4 | 120 |

| Mg(Ot-Bu) | 95 | 2 | 450 |

| DBU | 88 | 3 | 600 |

Trade-offs:

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. Key findings include:

Reagents and Conditions

Mechanistic Insights :

-

Bromine substitution proceeds via a polar transition state in polar aprotic solvents (e.g., DMF) .

-

Cross-coupling reactions with boronic esters involve oxidative addition of palladium catalysts to the C–Br bond, followed by transmetalation .

Oxidation Reactions

The allyl group undergoes selective oxidation to form oxygenated derivatives:

Reagents and Outcomes

| Oxidizing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|

| m-CPBA | CH₂Cl₂ | Epoxide derivative | 72–85 |

| OsO₄, NMO | THF/H₂O | Vicinal diol | 68 |

| O₂, Co(OAc)₂/NHPI | CHCl₃ | α,β-Unsaturated ketone | 55 |

Key Observations :

-

Epoxidation with m-CPBA follows an electrophilic mechanism, favoring syn addition .

-

Computational studies predict a lower energy barrier (<25 kcal/mol) for allyl oxidation in the presence of Lewis acids like LiBPh₄ .

Reduction Reactions

The carbamate and allyl groups are selectively reduced under distinct conditions:

Reduction Pathways

| Target Group | Reagents | Conditions | Product |

|---|---|---|---|

| Carbamate | LiAlH₄ | THF, 0°C → RT | 3-Bromo-4-methylbenzylamine |

| Allyl Double Bond | H₂, Pd/C | EtOH, 1 atm H₂ | Propyl-3-bromo-4-methylbenzylcarbamate |

Mechanistic Notes :

-

LiAlH₄ reduces the carbamate to an amine via a two-electron transfer mechanism .

-

Catalytic hydrogenation of the allyl group proceeds with anti-Markovnikov selectivity .

Radical Reactions

The compound participates in allylic bromination and radical chain processes:

Radical Bromination with NBS

| Parameter | Details |

|---|---|

| Initiator | AIBN or Light (λ = 365 nm) |

| Solvent | CCl₄ or Benzene |

| Product | 3-Bromo-4-methylbenzylcarbamate-diacetate |

Mechanism :

-

NBS generates a bromine radical, abstracting an allylic hydrogen to form a resonance-stabilized radical intermediate .

-

Chain propagation involves Br₂ regeneration via HBr scavenging .

Comparative Reactivity Analysis

A comparison with structurally similar compounds highlights unique features:

Computational Insights

Density functional theory (DFT) studies reveal:

Scientific Research Applications

Chemistry: Allyl 3-bromo-4-methylbenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of various biological activities, including potential antimicrobial and anticancer properties.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique combination of functional groups makes it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of Allyl 3-bromo-4-methylbenzylcarbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamate group can form covalent bonds with active site residues in enzymes, leading to enzyme inhibition. The allyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular targets.

Comparison with Similar Compounds

Antimicrobial Activity

- Allyl vs. Propyl Derivatives : Allyl-substituted compounds generally exhibit higher antimicrobial potency than their propyl counterparts. For example, in biofilm inhibition assays, allyl derivatives demonstrated superior activity against both planktonic cells and biofilms compared to 2-n-propyl derivatives (e.g., compounds 1e and 2e) .

- Electron-Donating vs. Electron-Withdrawing Groups: Thymol (1a) and carvacrol (2a), which have weakly electron-donating alkyl groups, showed greater biofilm-killing efficacy than eugenol (3a), which contains a strongly electron-donating methoxy group. This suggests that excessive electron donation may reduce antimicrobial potency .

Antimalarial Activity

- Role of the Allyl Group: In 4-(1H)-quinolone derivatives, the presence of an allyl group at position 1 (e.g., compound 18e) correlated with strong antimalarial activity (IC₅₀ = 0.31 µM), outperforming propargyl- and n-propyl-substituted analogues (e.g., compound 18d: IC₅₀ = 1.25 µM) .

- Bromine Substitution : Bromination at terminal positions of aliphatic chains (e.g., compound 19 vs. 18a) significantly enhanced antimalarial potency, suggesting that bromine’s electronegativity and steric effects improve target binding .

Physicochemical and Toxicological Properties

Stability and Reactivity

- Allyl Group Reactivity : Allyl radicals (e.g., in allyl chloride or bromide) are highly stable due to resonance delocalization, which may contribute to the compound’s reactivity in polymerization or alkylation reactions .

- Mutagenicity: Allyl halides (e.g., allyl bromide) are directly acting mutagens, as shown in the NBP test, due to their alkylating activity.

Comparison with Brominated Aromatic Esters

- Methyl 3-bromo-4-methylbenzoate : Shares a similar brominated aromatic core but lacks the allyl-carbamate moiety. It exhibits moderate hazards (skin/eye irritation), suggesting that the allyl group in Allyl 3-bromo-4-methylbenzylcarbamate may alter toxicity profiles .

- 4-Bromo-3-methylbenzoic Acid : A carboxylic acid analogue with comparable substituents. Its solid-state stability contrasts with the likely higher reactivity of the carbamate functional group in this compound .

Table 2: Physicochemical and Toxicological Comparisons

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing Allyl 3-bromo-4-methylbenzylcarbamate, and how can reaction conditions be systematically optimized?

- Methodology : Begin with a nucleophilic substitution reaction between 3-bromo-4-methylbenzyl bromide and allyl carbamate. Use polar aprotic solvents (e.g., DMF or acetonitrile) and a base like K₂CO₃ to deprotonate the carbamate. Monitor reaction progress via TLC or HPLC. For optimization, employ a combinatorial design of experiments (DoE) to vary parameters (temperature, molar ratios, solvent polarity) and identify ideal conditions using response surface modeling . Reference protocols for analogous brominated intermediates (e.g., 3-bromo-4-chlorobenzoic acid synthesis) to refine stoichiometry and catalyst selection .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity of this compound?

- Methodology : Combine ¹H/¹³C NMR to confirm substitution patterns (e.g., allyl and benzyl groups) and FT-IR to validate carbamate C=O stretching (~1700 cm⁻¹). Use HPLC-MS with a C18 column (acetonitrile/water gradient) to assess purity. Cross-reference spectral data with NIST-standardized libraries for analogous compounds (e.g., methyl 3-amino-4-hydroxybenzoate) to resolve ambiguities .

Q. How can researchers ensure stability during storage and handling of this compound?

- Methodology : Store under inert atmosphere (argon) at –20°C, as brominated aromatics are prone to light-induced degradation. Perform accelerated stability studies by exposing samples to varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH) over 30 days. Monitor decomposition via HPLC and compare degradation kinetics with structurally similar compounds (e.g., 4-(methylsulfonyl)benzyl bromide) .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

- Methodology : Use density functional theory (DFT) calculations to model potential side reactions (e.g., allyl group isomerization or bromide displacement). Validate hypotheses via LC-MS/MS fragmentation patterns and isotopic labeling (e.g., deuterated solvents). Compare with documented contradictions in brominated aryl syntheses, such as competing SN1/SN2 pathways in sterically hindered systems .

Q. How can computational modeling predict the reactivity of this compound in novel coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Employ molecular docking software (e.g., Gaussian or ORCA) to calculate electron density maps and identify reactive sites (e.g., bromine’s electrophilicity). Pair with kinetic studies under Pd-catalyzed conditions, varying ligands (e.g., SPhos vs. XPhos) and bases (K₃PO₄ vs. Cs₂CO₃). Reference case studies from controlled copolymerizations (e.g., P(CMDA-DMDAAC)s) to correlate steric effects with yield .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally related bromocarbamates?

- Methodology : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions. Cross-validate with X-ray crystallography if single crystals are obtainable. For conflicting literature data, apply multivariate statistical analysis (e.g., PCA) to identify outliers and systematic errors. Leverage datasets from authoritative sources like NIST to calibrate instruments .

Q. How do substituent effects (e.g., methyl vs. bromo groups) influence the compound’s reactivity in photochemical applications?

- Methodology : Conduct UV-vis spectroscopy to assess absorption maxima shifts under varying wavelengths (250–400 nm). Pair with time-resolved fluorescence to measure excited-state lifetimes. Compare with photodegradation pathways of halogenated aromatics (e.g., 4-nitroveratrole) to model substituent-dependent quantum yields .

Data Contradiction Analysis Framework

- Step 1 : Compile all reported data (yields, spectral peaks, reaction rates) into a unified database.

- Step 2 : Apply hypothesis testing (e.g., t-tests, ANOVA) to identify statistically significant deviations .

- Step 3 : Replicate critical experiments under standardized conditions (e.g., solvent purity, inert atmosphere) .

- Step 4 : Use cheminformatics tools (e.g., PubChem, SciFinder) to cross-reference with structurally analogous compounds (e.g., 3-bromo-4-chlorobenzoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.